4-Isopropoxy-1-naphthaldehyde
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Overview
Description
4-(Propan-2-yloxy)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . It is a derivative of naphthalene, characterized by the presence of an isopropoxy group and an aldehyde functional group attached to the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)naphthalene-1-carbaldehyde typically involves the reaction of 4-hydroxy-1-naphthaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the isopropoxy group .
Industrial Production Methods
the general approach would likely involve similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yloxy)naphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Propan-2-yloxy)naphthalene-1-carboxylic acid.
Reduction: 4-(Propan-2-yloxy)naphthalen-1-ol.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
4-(Propan-2-yloxy)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-naphthaldehyde
- 4-Methoxy-1-naphthaldehyde
- 4-Ethoxy-1-naphthaldehyde
Uniqueness
4-(Propan-2-yloxy)naphthalene-1-carbaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules compared to its analogs .
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-propan-2-yloxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-10H,1-2H3 |
InChI Key |
YKSNXOZFSXBWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
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